

# physical state and appearance of 4-tert-butylcyclohexanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Tert-butylcyclohexanol*

Cat. No.: B146172

[Get Quote](#)

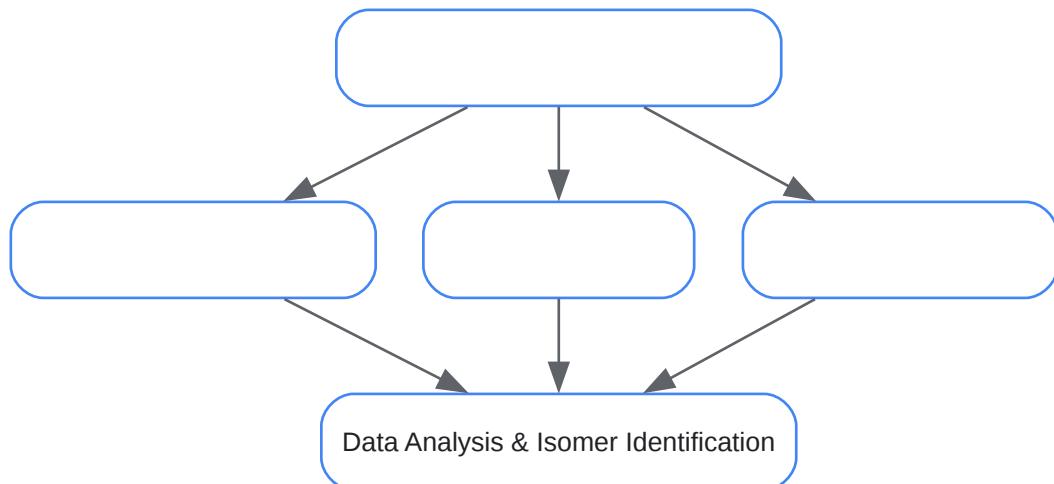
An In-Depth Technical Guide to the Physical State and Appearance of **4-tert-Butylcyclohexanol**

## Authored by: Gemini, Senior Application Scientist Introduction

**4-tert-Butylcyclohexanol** ( $C_{10}H_{20}O$ , Molar Mass: 156.27 g/mol) is a alicyclic alcohol that serves as a vital intermediate and building block in various fields, including fragrance synthesis, polymer chemistry, and pharmaceutical research.<sup>[1][2]</sup> Its structure, featuring a cyclohexane ring substituted with a hydroxyl (-OH) group and a bulky tert-butyl group at the 1 and 4 positions, respectively, gives rise to distinct stereoisomers with significantly different physical properties. Understanding the physical state, appearance, and isomeric composition of **4-tert-butylcyclohexanol** is a critical first step for its effective application and for ensuring the reproducibility of experimental outcomes.

This technical guide provides a comprehensive overview of the physical characteristics of **4-tert-butylcyclohexanol**, with a particular focus on the properties of its cis and trans diastereomers. We will delve into its appearance, solubility, and key physical constants, and present standardized protocols for its characterization.

## Physical State and General Appearance


At ambient temperature, **4-tert-butylcyclohexanol** is a white crystalline solid.<sup>[3]</sup> It is commonly supplied as a powder, granules, or chunks.<sup>[1][4]</sup> The compound has a characteristic woody, patchouli-like aroma, which has led to its use in the fragrance industry.<sup>[5]</sup> Commercial preparations are often sold as a mixture of the cis and trans isomers.<sup>[6][7]</sup> The melting point of this mixture is typically in the range of 62-70°C, indicating that it is a solid at room temperature.<sup>[4][5]</sup>

## The Critical Role of Stereoisomerism

The substitution pattern on the cyclohexane ring of **4-tert-butylcyclohexanol** gives rise to two geometric isomers: **cis-4-tert-butylcyclohexanol** and **trans-4-tert-butylcyclohexanol**. These are diastereomers, meaning they are stereoisomers that are not mirror images of each other, and thus possess different physical and chemical properties.<sup>[8]</sup>

The conformational preference of the bulky tert-butyl group dictates the stereochemistry. Due to its significant steric hindrance, the tert-butyl group almost exclusively occupies the equatorial position in the chair conformation of the cyclohexane ring to maximize stability. This "locks" the conformation and the relative positions of the hydroxyl group determine the isomer.

- In **trans-4-tert-butylcyclohexanol**, the hydroxyl group also occupies an equatorial position, placing it on the opposite side of the ring from the tert-butyl group.
- In **cis-4-tert-butylcyclohexanol**, the hydroxyl group is forced into an axial position to remain on the same side of the ring as the equatorial tert-butyl group.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **4-tert-butylcyclohexanol**.

## Protocol 1: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity and can help distinguish between the pure isomers and their mixture. A sharp melting point close to the literature value suggests high purity, while a broad melting range indicates a mixture or impurities.

Methodology:

- Ensure the sample is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the sample at a rate of approximately 10-15°C per minute initially.
- As the temperature approaches the expected melting point (~60°C for a mixture, ~80°C for pure isomers), reduce the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1-T_2$ .

## Protocol 2: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to confirm the presence of key functional groups. The strong, broad absorption of the hydroxyl group and the C-H stretches of the aliphatic ring are characteristic.

Methodology:

- Acquire a background spectrum on the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

- Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
- Collect the sample spectrum over the range of 4000-600 cm<sup>-1</sup>.
- Expected Absorptions:
  - ~3600-3200 cm<sup>-1</sup>: Strong, broad peak corresponding to the O-H stretching vibration of the alcohol. [9] \* ~3000-2850 cm<sup>-1</sup>: Strong peaks corresponding to the C-H stretching of the sp<sup>3</sup> hybridized carbons of the cyclohexane and tert-butyl groups. [9] \* ~1100-1000 cm<sup>-1</sup>: C-O stretching vibration. The exact position can sometimes offer clues to the axial vs. equatorial position of the hydroxyl group.

## Protocol 3: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: <sup>1</sup>H NMR is the most definitive method for distinguishing between the cis and trans isomers. The chemical shift and splitting pattern (multiplicity) of the proton on the carbon bearing the hydroxyl group (the carbinol proton, H-1) are diagnostic.

### Methodology:

- Dissolve an accurately weighed sample (~10-20 mg) in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Acquire the <sup>1</sup>H NMR spectrum on a calibrated NMR spectrometer.
- Spectral Analysis:
  - trans-Isomer (axial H-1): The carbinol proton is in the axial position. It experiences trans-diaxial coupling with two adjacent axial protons, resulting in a wider, more complex multiplet (often a triplet of triplets) appearing further downfield (around  $\delta$  3.5 ppm).
  - cis-Isomer (equatorial H-1): The carbinol proton is in the equatorial position. It experiences smaller axial-equatorial and equatorial-equatorial couplings, resulting in a narrower multiplet appearing further upfield (around  $\delta$  4.0 ppm).

- tert-Butyl Protons: A sharp singlet integrating to 9 protons will be observed around  $\delta$  0.8-0.9 ppm for both isomers.

## Solubility Profile

The solubility of **4-tert-butylcyclohexanol** is dictated by the interplay between its polar hydroxyl head and its large, nonpolar hydrocarbon body.

- Water: It has very limited solubility in water (<1 g/L). [4] The bulky and hydrophobic tert-butyl group and cyclohexane ring dominate the molecule's character, preventing effective hydration by water molecules. [3]\*
- Organic Solvents: It exhibits good solubility in a range of common organic solvents, including alcohols (ethanol, methanol), ketones (acetone), and chlorinated solvents (chloroform). [3] This is due to favorable van der Waals interactions between the nonpolar parts of the molecule and the solvent.

## References

- Solubility of Things. (n.d.). **4-tert-butylcyclohexanol**.
- Chem-Impex. (n.d.). **4-tert-Butylcyclohexanol**.
- BOSS CHEMICAL. (n.d.). **4-tert-Butylcyclohexanol** CAS 98-52-2.
- Chemsoc. (2025). **cis-4-tert-Butylcyclohexanol** | CAS#:937-05-3.
- Fisher Scientific. (n.d.). **cis-4-tert-Butylcyclohexanol** 98.0+%, TCI America™.
- PubChem. (2026). **4-tert-Butylcyclohexanol** | C10H20O | CID 7391.
- ChemicalBook. (n.d.). **4-tert-Butylcyclohexanol** | 98-52-2.
- Fisher Scientific. (n.d.). **4-tert-Butylcyclohexanol** (cis- and trans- mixture) 98.0+%, TCI America 25 g.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). **4-tert-Butylcyclohexanol** CAS#: 98-52-2.
- ChemicalBook. (n.d.). **TRANS-4-TERT-BUTYLCYCLOHEXANOL** CAS#: 21862-63-5.
- ChemicalBook. (n.d.). **CIS-4-TERT-BUTYLCYCLOHEXANOL** CAS#: 937-05-3.
- brainly.com. (2023). The cis and trans isomers of **4-tert-butylcyclohexanol** are.
- Tokyo Chemical Industry UK Ltd. (n.d.). **trans-4-tert-Butylcyclohexanol** | 21862-63-5.
- Tokyo Chemical Industry UK Ltd. (n.d.). **cis-4-tert-Butylcyclohexanol** | 937-05-3.
- Fisher Scientific. (n.d.). **4-tert-Butylcyclohexanol**, 99%, mixture of isomers.
- ChemicalBook. (n.d.). **TRANS-4-TERT-BUTYLCYCLOHEXANOL** | 21862-63-5.
- TCI Chemicals. (n.d.). **cis-4-tert-Butylcyclohexanol** | 937-05-3.
- Tokyo Chemical Industry Co., Ltd. (n.d.). **trans-4-tert-Butylcyclohexanol** | 21862-63-5.
- Chegg. (2021). Analyze the IR spectrum of 4-tert-butylcyclohexanone that you synthesized.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-tert-Butylcyclohexanol CAS 98-52-2 - Buy 4-tert-Butylcyclohexanol, CAS 98-52-2, C10H20O Product on BOSS CHEMICAL [bosschemical.com]
- 5. 4-tert-Butylcyclohexanol | 98-52-2 [chemicalbook.com]
- 6. 4-tert-Butylcyclohexanol (cis- and trans- mixture) 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. brainly.com [brainly.com]
- 9. chegg.com [chegg.com]
- To cite this document: BenchChem. [physical state and appearance of 4-tert-butylcyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146172#physical-state-and-appearance-of-4-tert-butylcyclohexanol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)